4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-cyclobutyl-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-7(6-3-2-4-6)8(9)11-10-5/h6H,2-4H2,1H3,(H3,9,10,11) |
InChI Key |
YOKQHGREBYGNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Condensation
The foundational step in preparing this compound is the construction of the pyrazole ring. This is typically achieved by condensation reactions involving hydrazine and appropriate carbonyl-containing precursors.
Cyclobutanone and Hydrazine Condensation: A common industrial and laboratory method involves reacting cyclobutanone with hydrazine to form a hydrazone intermediate, which cyclizes under controlled conditions to yield the pyrazole ring system with the cyclobutyl group at the 1-position (equivalent to the 4-position in some nomenclatures).
β-Ketonitriles and Hydrazines: Another versatile approach uses β-ketonitriles reacting with hydrazines. The hydrazine attacks the carbonyl carbon to form hydrazones, which then cyclize by nucleophilic attack on the nitrile carbon, affording 5-aminopyrazoles. This method allows for the introduction of various substituents and is adaptable for combinatorial synthesis.
Enaminones and Hydroxylamine Hydrochloride: Enaminones can be converted into aldoximes, then to oxoalkanonitriles, which upon condensation with hydrazine hydrate yield amino-substituted pyrazoles. This route has been shown to give excellent yields and regioselectivity.
Cyclization and Purification
Cyclization: The hydrazone intermediates formed in the initial condensation step undergo cyclization under acidic or basic conditions, often requiring reflux in ethanol or dioxane to complete the pyrazole ring closure.
Purification: Final purification is typically achieved by chromatographic techniques on silica gel or recrystallization from ethanol/water mixtures, yielding the target compound with purity exceeding 95%.
Summary of Key Synthetic Routes
Detailed Mechanistic Insights
The initial nucleophilic attack by hydrazine on the carbonyl carbon of cyclobutanone forms a hydrazone intermediate. This intermediate undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen of hydrazine on an electrophilic center, often a nitrile or activated carbonyl, to close the pyrazole ring.
Alkylation proceeds via nucleophilic substitution where the pyrazole nitrogen or carbon nucleophiles attack alkyl halides. The steric hindrance from the cyclobutyl group necessitates careful control of reaction stoichiometry and temperature to maximize yield and minimize side products.
Research Findings and Industrial Applications
Continuous flow reactors have been employed in industrial settings to enhance reaction efficiency and yield during the hydrazone formation and cyclization steps, allowing for better temperature control and scalability.
The compound’s unique substitution pattern confers biological activity, including enzyme modulation effects such as inhibition of cytochrome P450 enzymes, which is of interest in drug metabolism studies.
The synthetic methods described have been validated in multiple laboratories with yields typically ranging from 70% to 90% for each step, demonstrating robust and reproducible protocols suitable for both research and industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds are structurally related to 4-cyclobutyl-3-methyl-1H-pyrazol-5-amine, differing in substituent groups, positions, or functional moieties:
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| This compound | Cyclobutyl (C4), methyl (C3) | Alicyclic substituent, moderate steric bulk |
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | 4-Chlorophenyl (C3), methyl (C1) | Aromatic, electron-withdrawing Cl |
| 3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | Cyclobutyl (C3), methyl (C1) | Positional isomer of the target compound |
| 3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine | Cyclobutyl (C3), fluorine (C4) | Electron-withdrawing F, smaller substituent |
| 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Cyclopropyl (C3), methoxybenzyl (N1) | Smaller alicyclic ring, aromatic ether |
| 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine | Thiazolyl (N1), methyl (C3) | Heterocyclic sulfur-containing substituent |
Physicochemical Properties
- Steric and Electronic Effects: The cyclobutyl group at C4 in the target compound provides greater steric hindrance compared to cyclopropyl () but less than aromatic substituents like 4-chlorophenyl (). This influences solubility and binding affinity in biological systems.
- Hydrogen Bonding :
Crystallographic and Stability Data
- Crystal Packing : SHELX refinement () reveals that substituent position (e.g., C3 vs. C4) affects hydrogen-bonding networks and lattice stability .
- Thermal Stability : Aromatic analogs (e.g., 4-chlorophenyl) likely exhibit higher melting points due to π-π stacking, whereas alicyclic derivatives (e.g., cyclobutyl) may show lower thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
